3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidin-1-yl group and linked to a 3-methylbenzene sulfonamide moiety. Its structure combines a rigid pyridazine ring with a flexible piperidine substituent, which may influence binding specificity and pharmacokinetic properties.
Properties
IUPAC Name |
3-methyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17-12-14-27(15-13-17)23-11-10-22(24-25-23)19-6-8-20(9-7-19)26-30(28,29)21-5-3-4-18(2)16-21/h3-11,16-17,26H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVYBWWKNZHEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. The key synthetic route includes the formation of the pyridazinyl and sulfonamide moieties, followed by their coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques to obtain high-purity compounds .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be contextualized against analogs with variations in substituents, core rings, or linker groups. Below is a detailed comparison:
Substituent Variations on the Benzene Sulfonamide Moiety
- 4-(Trifluoromethyl) variant: N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide () replaces the 3-methyl group with a trifluoromethyl (-CF₃) substituent. Molecular weight increases to 476.52 g/mol compared to the 3-methyl variant (452.57 g/mol) .
Alkoxy-substituted variants :
- 4-Ethoxy and 4-butoxy analogs () feature ethoxy (-OCH₂CH₃) or butoxy (-OCH₂CH₂CH₂CH₃) groups instead of the 3-methyl substituent.
- Impact : Alkoxy groups increase molecular weight (e.g., 452.57 g/mol for ethoxy) and may enhance solubility due to polar oxygen atoms. However, longer chains (e.g., butoxy) could introduce steric hindrance .
Variations in the Piperidine/Piperazine Ring
- Piperidine vs. 4-methylpiperidine: N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide () lacks the 4-methyl group on the piperidine ring. This may increase conformational flexibility but decrease target affinity compared to the 4-methylpiperidine variant .
Piperazine-linked analogs :
- Compounds like N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide () replace the piperidine with a piperazine ring conjugated to a benzoyl group.
- Impact : The piperazine-benzoyl extension introduces hydrogen-bonding capacity and increases molecular complexity, which may enhance selectivity for specific enzyme isoforms (e.g., kinases or GPCRs) .
Pyridazine Core Modifications
- Pyridin-2-yl vs. pyridazin-3-yl :
- Analogs such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide () use pyridine instead of pyridazine cores.
- Impact : Pyridine lacks the additional nitrogen atom in pyridazine, reducing polarity and altering π-π stacking interactions with aromatic residues in target proteins .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Core Ring | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | 3-methyl | Pyridazine | C₂₃H₂₈N₄O₂S | 452.57 | Moderate lipophilicity |
| N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide | 4-CF₃ | Pyridazine | C₂₃H₂₃F₃N₄O₂S | 476.52 | High electronegativity |
| 4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | 4-OCH₂CH₃ | Pyridazine | C₂₄H₂₈N₄O₃S | 452.57 | Enhanced solubility |
| N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide | H (piperidine) | Pyridazine | C₂₁H₂₂N₄O₂S | 406.49 | Reduced steric bulk |
| N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide | Piperazine-benzoyl | Pyridine | C₂₈H₂₅F₃N₄O₃ | 546.52 | High target specificity |
Key Research Findings
- Synthetic Accessibility : The 3-methyl variant is synthesized via Suzuki-Miyaura coupling, similar to analogs in , with yields influenced by substituent bulkiness .
- Crystallography : Structural confirmation of related compounds (e.g., chromen derivatives in ) often employs SHELX programs, suggesting robust crystallographic validation methods for this class .
- Pharmacological Potential: While explicit activity data for the 3-methyl compound is unavailable, analogs with -CF₃ or piperazine extensions show enhanced binding in kinase assays, hinting at structure-activity relationships (SAR) .
Biological Activity
3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound, notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
| Molecular Formula | C23H26N4O2S |
| Molecular Weight | 426.54 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways through specific binding interactions, potentially affecting processes such as cell signaling and metabolic regulation.
Cardiovascular Effects
A study investigated the effects of sulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated that certain derivatives could significantly alter coronary resistance and perfusion pressure, suggesting potential cardiovascular applications:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Increased |
| Sulfonamide B | 0.001 | Decreased |
| Sulfonamide C | 0.001 | No significant effect |
This study highlights the potential of sulfonamide derivatives in cardiovascular pharmacology, with implications for treating conditions like hypertension .
Antimicrobial Activity
Research has also explored the antimicrobial properties of sulfonamides, revealing that they can inhibit bacterial growth by interfering with folate synthesis. The compound's structural analogs have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Case Study 1: Inhibition of Enzymatic Activity
A recent investigation focused on the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory activity against certain enzymes, leading to altered metabolic profiles in treated cells.
Case Study 2: Interaction with Calcium Channels
Theoretical docking studies indicated that the compound may interact with calcium channels, influencing calcium influx in cardiac tissues. This interaction could explain some observed cardiovascular effects and warrants further experimental validation .
Pharmacokinetics
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies suggest favorable pharmacokinetic profiles with good permeability across biological membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
